Cas no 127839-23-0 (4-Chlorocubane-1-carboxylic acid)

4-Chlorocubane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-CHLOROCUBANE-1-CARBOXYLIC ACID
- (1s,2R,3r,8S)-4-chlorocubane-1-carboxylic
- 4-Chlorocubane-1-carboxylic acid
- CID 14472274
- G68158
- 8-CHLOROCUBANE-1-CARBOXYLICACID
- 127839-23-0
- (1S,2R,3R,8S)-4-Chlorocubane-1-carboxylic acid
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- Inchi: 1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
- InChI Key: QOGGYQLCQAJNEP-UHFFFAOYSA-N
- SMILES: ClC12C3C4C1C1C2C3C14C(=O)O
Computed Properties
- Exact Mass: 182.0134572g/mol
- Monoisotopic Mass: 182.0134572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 0.5
4-Chlorocubane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-5G |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 5g |
¥ 46,094.00 | 2023-03-15 | |
Apollo Scientific | OR312547-250mg |
(1S,2R,3R,8S)-4-Chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 250mg |
£1754.00 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-1G |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 1g |
¥ 15,364.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-500MG |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 500MG |
¥ 10,243.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-250mg |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 250mg |
¥6150.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-250.0mg |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 250.0mg |
¥6150.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574277-100mg |
4-Chlorocubane-1-carboxylic acid |
127839-23-0 | 98% | 100mg |
¥14336.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-500.0mg |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 500.0mg |
¥10242.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-250MG |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 250MG |
¥ 6,151.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1546-100mg |
4-chlorocubane-1-carboxylic acid |
127839-23-0 | 95% | 100mg |
¥3840.0 | 2024-04-25 |
4-Chlorocubane-1-carboxylic acid Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 4-Chlorocubane-1-carboxylic acid
Introduction to 4-Chlorocubane-1-carboxylic acid (CAS No: 127839-23-0)
4-Chlorocubane-1-carboxylic acid, with the chemical formula C8H5ClCOOH, is a novel compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential applications. This organohalogen derivative belongs to the cubane family, a class of compounds characterized by a highly strained cubic carbon framework, which imparts exceptional stability and reactivity. The presence of a chloro substituent and a carboxylic acid functional group further enhances its utility in synthetic chemistry and drug design.
The compound’s molecular structure, featuring a rigid cubic core, makes it an attractive scaffold for developing novel pharmaceuticals. The high strain energy within the cubane ring system facilitates various chemical transformations, including ring-opening reactions, which can be exploited to create complex molecular architectures. This characteristic has positioned 4-Chlorocubane-1-carboxylic acid as a valuable intermediate in the synthesis of bioactive molecules.
In recent years, there has been growing interest in cubane derivatives for their potential as pharmacophores. The cubic structure’s rigidity and lipophilicity make it an ideal candidate for designing small-molecule drugs that can interact with biological targets with high specificity. Furthermore, the carboxylic acid moiety provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of 4-Chlorocubane-1-carboxylic acid is its stability under various conditions, which is crucial for pharmaceutical applications where shelf life and chemical integrity are paramount. This stability is attributed to the strong carbon-carbon bonds within the cubane ring, which resist degradation even in harsh environments. Such stability has made it a preferred choice for researchers looking to develop long-lasting formulations.
Recent studies have highlighted the compound’s potential in the development of antitumor agents. The cubic scaffold’s ability to induce conformational stress in biological targets has been shown to disrupt critical protein functions, leading to cell death. Additionally, the chloro group can participate in hydrogen bonding or hydrophobic interactions, further enhancing binding affinity. These properties have prompted investigations into its efficacy as an anticancer drug.
The carboxylic acid group in 4-Chlorocubane-1-carboxylic acid also opens up possibilities for covalent drug delivery systems. Researchers have explored its use in prodrug formulations where the carboxylic acid can be activated to release an active pharmaceutical ingredient (API) at a target site. This approach has shown promise in improving drug solubility and bioavailability, thereby enhancing therapeutic efficacy.
In materials science, 4-Chlorocubane-1-carboxylic acid has been investigated for its potential as a building block in polymer synthesis. The unique structure of cubane derivatives allows for the creation of high-performance polymers with enhanced mechanical strength and thermal stability. These materials are particularly useful in aerospace and automotive industries where durability is essential.
The synthesis of 4-Chlorocubane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of cubane precursors followed by carboxylation at the desired position. Advances in catalytic methods have improved the efficiency of these processes, making large-scale production more feasible.
The safety profile of 4-Chlorocubane-1-carboxylic acid is another critical consideration. While it does not pose significant acute toxicity, prolonged exposure may require protective measures due to its potential reactivity. Proper handling protocols should be followed to ensure safe laboratory practices and industrial use.
In conclusion, 4-Chlorocubane-1-carboxylic acid represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and functional groups make it a versatile scaffold for innovation. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in advancing scientific discovery and technological development.
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